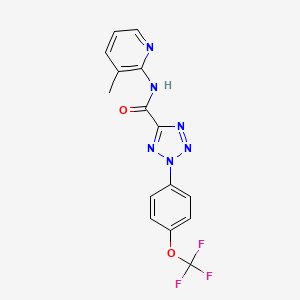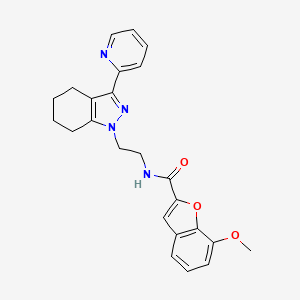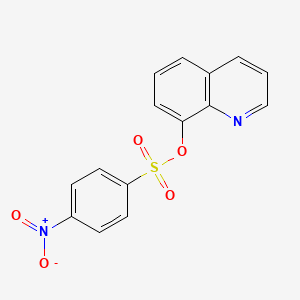![molecular formula C19H17N3O4 B2451076 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one CAS No. 899950-54-0](/img/structure/B2451076.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BDP and belongs to the class of pyrazinone derivatives. BDP has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The synthesis of novel 1,3,5-trisubstituted 2-pyrazoline derivatives, which include moieties similar to the compound , has shown remarkable antitumor activity. Notably, derivatives containing thiophene and benzodioxol moieties have been identified as potential antitumor agents. These compounds have demonstrated significant activity against leukemia, renal cancer, and prostate cancer cell lines, indicating the potential of related compounds in cancer therapy (Insuasty et al., 2012).
Antimicrobial Properties
Research into the antimicrobial activity of synthesized pyran derivatives, such as "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile," has shown favorable results. These compounds have exhibited potent antimicrobial activities comparable to reference antimicrobial agents. Molecular docking analysis further supports their potential as bactericidal and fungicidal agents (Okasha et al., 2022).
Synthesis Methodologies
Studies on the synthesis of related compounds provide insights into potential applications of "3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-methoxyphenyl)pyrazin-2(1H)-one" in medicinal chemistry. For instance, one-step synthesis methodologies for substituted 2-aminobenzo[b]pyrans highlight the chemical versatility and potential for producing derivatives with tailored biological activities (Shestopalov et al., 2003).
Exploration of Derivatives for Biological Activities
The exploration of derivatives, such as pyrazoline and 1,2,4-triazole derivatives, underscores the strategic significance of these compounds in medicinal and agricultural chemistry. These derivatives have shown a broad spectrum of biological activities, including fungicidal and insecticidal properties. The introduction of 1,2,4-triazole and pyrazole fragments into new substances allows for significant pharmacological potential, indicating the relevance of studying "this compound" and its derivatives (Fedotov et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-15-5-3-2-4-14(15)22-9-8-20-18(19(22)23)21-11-13-6-7-16-17(10-13)26-12-25-16/h2-10H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMTXJSSISVLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2450993.png)




![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450998.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2450999.png)
![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)
![[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B2451002.png)
![3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride](/img/structure/B2451003.png)

![(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451013.png)
![Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451016.png)